molecular formula C13H19NO6Si B608993 Methylsilanol acetyltyrosine CAS No. 476170-34-0

Methylsilanol acetyltyrosine

Cat. No. B608993
M. Wt: 313.38
InChI Key: QUZHVBYUUJXYPP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylsilanol acetyltyrosine is an ACE inhibitor.

Scientific Research Applications

Enzymatic Oxidation and Sclerotization Studies

Methylsilanol acetyltyrosine has been examined in enzymatic oxidation studies, specifically in the context of insect cuticle sclerotization. Research conducted by Sugumaran and Ricketts (1995) explored the enzymatic oxidation of N-acetyltyrosine methyl ester, finding its conversion to dehydro N-acetyldopa methyl ester. This process is proposed to be similar to the conversion of sclerotizing precursors observed in insect cuticles, suggesting a potential application in understanding and mimicking biological sclerotization processes (Sugumaran & Ricketts, 1995).

Studies on Protein Modification

Research on O-acetyltyrosine, a compound related to methylsilanol acetyltyrosine, has shown its importance in protein modification. Riordan and Vallee (1967) discussed the acetylation of tyrosyl residues in proteins, which can lead to functional consequences. This indicates the relevance of methylsilanol acetyltyrosine in studying protein modifications and their impacts on protein function (Riordan & Vallee, 1967).

Fluorescence Quenching Studies

In the field of photophysics, methylsilanol acetyltyrosine derivatives have been used to investigate fluorescence quenching. Mrozek et al. (2004) studied the influence of alkyl substituents on the fluorescence properties of tyrosine and N-acetyltyrosine amides, highlighting the compound's utility in understanding photophysical properties of amino acids and their derivatives (Mrozek et al., 2004).

Cross-Linking in Photodynamic Therapy

Research by Shen et al. (2000) explored the use of N-acetyltyrosine in photodynamic therapy. They studied the cross-linking of proteins via tyrosine–tyrosine bonds under illumination, using N-acetyltyrosine as a model substrate. This research has implications for understanding photodynamic treatments in medical applications (Shen et al., 2000).

properties

CAS RN

476170-34-0

Product Name

Methylsilanol acetyltyrosine

Molecular Formula

C13H19NO6Si

Molecular Weight

313.38

IUPAC Name

(S)-2-acetamido-3-(4-((bis(hydroxymethyl)silyl)oxy)phenyl)propanoic acid

InChI

InChI=1S/C13H19NO6Si/c1-9(17)14-12(13(18)19)6-10-2-4-11(5-3-10)20-21(7-15)8-16/h2-5,12,15-16,21H,6-8H2,1H3,(H,14,17)(H,18,19)/t12-/m0/s1

InChI Key

QUZHVBYUUJXYPP-LBPRGKRZSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(O[SiH](CO)CO)C=C1)NC(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Methylsilanol acetyltyrosine;  Tyrosilane; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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